molecular formula C19H28N2O2S B11544693 N-(quinolin-3-yl)decane-1-sulfonamide

N-(quinolin-3-yl)decane-1-sulfonamide

Cat. No.: B11544693
M. Wt: 348.5 g/mol
InChI Key: GGJTXHUUYKGTED-UHFFFAOYSA-N
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Description

N-(quinolin-3-yl)decane-1-sulfonamide is a compound that features a quinoline ring attached to a decane-1-sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its broad range of applications in medicinal and industrial chemistry . The sulfonamide group is known for its presence in various pharmacologically active compounds, making this compound a compound of interest in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-3-yl)decane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as hydrogen gas or metal hydrides, and catalysts like 4-toluenesulfonic acid and magnesium chloride .

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(quinolin-3-yl)decane-1-sulfonamide include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit LDHA and reverse aerobic glycolysis in cancer cells sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-quinolin-3-yldecane-1-sulfonamide

InChI

InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-11-14-24(22,23)21-18-15-17-12-9-10-13-19(17)20-16-18/h9-10,12-13,15-16,21H,2-8,11,14H2,1H3

InChI Key

GGJTXHUUYKGTED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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